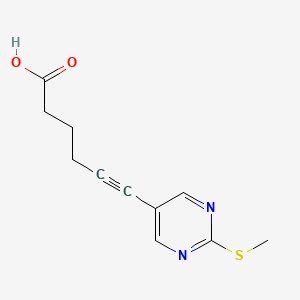

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is an organic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound features a pyrimidine ring substituted with a methylthio group at the 2-position and a hexynoic acid chain at the 5-position . It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-ketoesters and amidines.

Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Attachment of the Hexynoic Acid Chain: The hexynoic acid chain is attached through a series of coupling reactions, often involving alkynylation reactions[][2].

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity[2][2].

Chemical Reactions Analysis

Types of Reactions

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The alkyne group can be reduced to alkenes or alkanes.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid serves as a building block in organic synthesis . It is utilized for studying reaction mechanisms and developing new synthetic pathways. The compound's unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

In biological research, this compound is investigated for its potential enzyme inhibition properties. The methylthio group can participate in nucleophilic interactions, while the pyrimidine ring can engage in hydrogen bonding. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .

Medicine

The compound has been explored for its potential therapeutic properties , particularly:

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes . Its unique properties make it suitable for creating innovative compounds with specific functionalities .

Case Studies and Research Findings

-

Antimicrobial Evaluation:

A study involving pyrimidine derivatives demonstrated that structural modifications could lead to significant changes in antimicrobial efficacy. Testing against various clinical strains showed that certain derivatives exhibited strong inhibitory effects [ -

Inflammation Modulation:

Research on similar compounds revealed their ability to inhibit leukocyte extravasation and reduce inflammatory cytokines in murine models. These findings suggest that 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid may have comparable effects [ -

Drug Development Potential:

The unique structure of this compound positions it as a candidate for further exploration in drug development targeting inflammatory diseases or infections resistant to conventional therapies [

Mechanism of Action

The mechanism of action of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic or electrophilic interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylthio)pyrimidine-5-carbonitrile

- N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride

- (2-(Methylthio)pyrimidin-4-yl)methanol

- Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Uniqueness

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is unique due to its combination of a pyrimidine ring with a methylthio group and a hexynoic acid chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, with the CAS number 2356229-56-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

The chemical formula of this compound is C11H12N2O2S, with a molecular weight of 236.29 g/mol. The compound features a pyrimidine ring substituted with a methylthio group and a hex-5-ynoic acid moiety.

Anti-inflammatory Effects

Research indicates that certain pyrimidine derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory responses by down-regulating pro-inflammatory mediators and up-regulating anti-inflammatory cytokines. While direct studies on this compound are scarce, the structural similarities with other known anti-inflammatory agents suggest potential for similar activities .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study involving pyrimidine derivatives showed that modifications in the substituents significantly influenced their antimicrobial efficacy. Compounds were tested against clinical strains of bacteria, revealing varying degrees of inhibition depending on their chemical structure .

- Inflammation Modulation : In related research, compounds similar to this compound demonstrated the ability to inhibit leukocyte extravasation and reduce the production of inflammatory cytokines in murine models .

- Drug Development Potential : The unique structure of this compound positions it as a candidate for further exploration in drug development, particularly in targeting inflammatory diseases or infections resistant to conventional therapies .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Properties

IUPAC Name |

6-(2-methylsulfanylpyrimidin-5-yl)hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-16-11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWZVPARKBBOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C#CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.